

Technical Guide: Physicochemical Properties of 3-Bromo-4-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-4-(trifluoromethyl)benzaldehyde
Cat. No.:	B112541

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group, imparts specific electronic and steric properties that are valuable in the design of bioactive molecules and advanced materials. This technical guide provides a comprehensive overview of the known physical properties of **3-Bromo-4-(trifluoromethyl)benzaldehyde**, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical Properties

The physical properties of **3-Bromo-4-(trifluoromethyl)benzaldehyde** are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the key physicochemical data for this compound.

Property	Value	Reference
CAS Number	372120-55-3	[1] [2]
Molecular Formula	C ₈ H ₄ BrF ₃ O	[1] [2]
Molecular Weight	253.02 g/mol	[1] [2]
Appearance	White solid	[3]
Boiling Point	244.6 ± 40.0 °C (Predicted)	[3]
Density	1.677 ± 0.06 g/cm ³ (Predicted)	[3]
Flash Point	101.7 ± 27.3 °C	[3]
Refractive Index	1.518	[3]
Purity	≥98%	[1]
Storage Conditions	4°C, stored under nitrogen	[1]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of **3-Bromo-4-(trifluoromethyl)benzaldehyde** are not readily available in the literature, standard methodologies for aromatic aldehydes can be employed.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small, finely powdered sample of **3-Bromo-4-(trifluoromethyl)benzaldehyde** is packed into a capillary tube to a height of 2-3 mm.[4]
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[5]
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (typically $\leq 1^{\circ}\text{C}$) is indicative of a pure compound.

Boiling Point Determination (for liquids or low-melting solids)

As **3-Bromo-4-(trifluoromethyl)benzaldehyde** is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition. The following is a general method for boiling point determination.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or aluminum block)
- Apparatus for reduced pressure distillation

Procedure:

- A small amount of the sample is placed in the fusion tube.
- A capillary tube is placed in the fusion tube with the open end submerged in the liquid.

- The setup is attached to a thermometer and heated in a controlled manner.[6][7]
- The temperature is recorded when a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

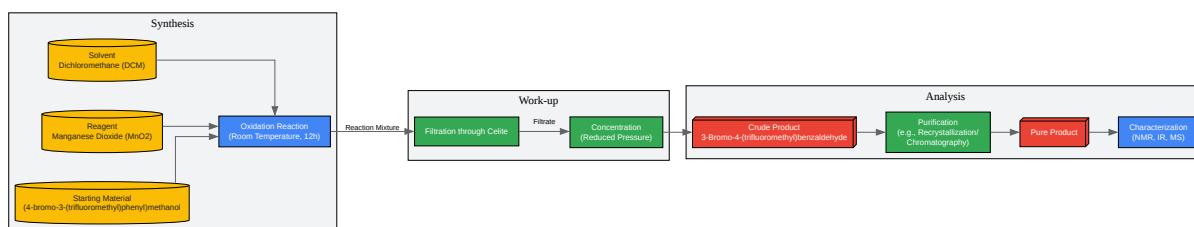
Density Determination

The density of a solid can be determined using the volume displacement method.

Apparatus:

- Graduated cylinder
- Analytical balance
- A liquid in which the solid is insoluble (e.g., water, if appropriate, or an inert solvent)

Procedure:


- A known mass of **3-Bromo-4-(trifluoromethyl)benzaldehyde** is accurately weighed using an analytical balance.
- A known volume of an appropriate liquid is placed in a graduated cylinder.
- The solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- The new volume is recorded. The difference between the initial and final volumes gives the volume of the solid.
- The density is calculated by dividing the mass of the solid by its volume.

Logical Workflow

As **3-Bromo-4-(trifluoromethyl)benzaldehyde** is primarily an intermediate, a logical workflow would involve its synthesis and subsequent use. While a specific, detailed experimental workflow for this compound is not available, a general synthesis and characterization workflow

can be illustrated. The synthesis of a related compound, 4-bromo-3-(trifluoromethyl)benzaldehyde, has been described and can serve as a representative example.

[8]

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of a substituted benzaldehyde.

Conclusion

3-Bromo-4-(trifluoromethyl)benzaldehyde is a valuable building block in synthetic organic chemistry. A thorough understanding of its physical properties is essential for its effective use in research and development. This guide provides the most current data available for this compound and outlines standard methodologies for the experimental determination of its key physical characteristics. The provided logical workflow illustrates a typical synthetic and analytical sequence for this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 372120-55-3 | 3-Bromo-4-(trifluoromethyl)benzaldehyde - Moldb [moldb.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. scribd.com [scribd.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Bromo-4-(trifluoromethyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112541#3-bromo-4-trifluoromethyl-benzaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com